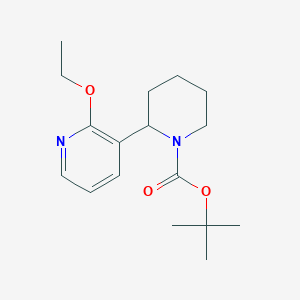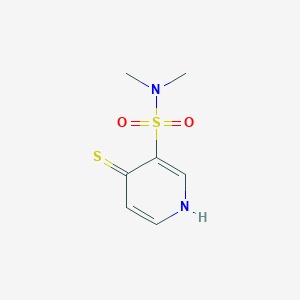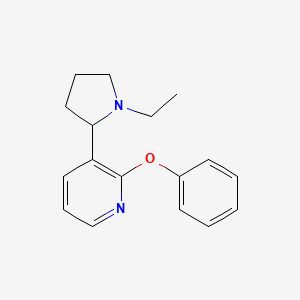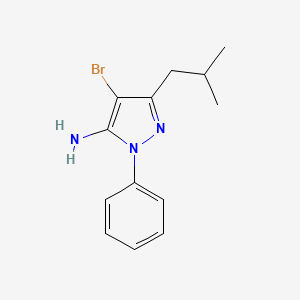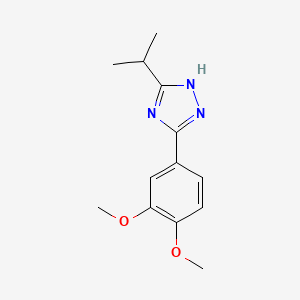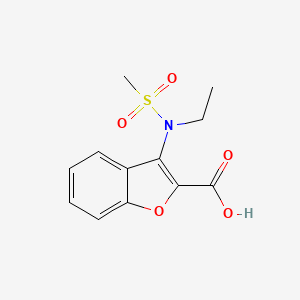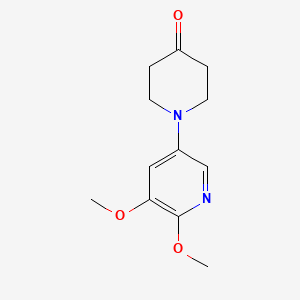
1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one is a heterocyclic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . It is a derivative of piperidine and pyridine, featuring methoxy groups at the 5 and 6 positions of the pyridine ring. This compound is primarily used in research and development within the fields of medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one typically involves the reaction of 5,6-dimethoxypyridine with piperidin-4-one under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study its effects on various biological systems and its potential as a pharmacological agent
Wirkmechanismus
The mechanism of action of 1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one is not well-documented. as a derivative of piperidine and pyridine, it may interact with various molecular targets, including enzymes and receptors. The exact pathways and molecular targets involved would depend on the specific biological context and the structure-activity relationship of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethoxy-2-(piperidin-4-yl)methylene-indan-1-one: Another piperidine derivative with similar structural features.
6-(piperidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one: A compound with a piperidine ring and similar pharmacological properties.
Uniqueness
1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one is unique due to the presence of methoxy groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and may contribute to its specific applications in research .
Eigenschaften
Molekularformel |
C12H16N2O3 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
1-(5,6-dimethoxypyridin-3-yl)piperidin-4-one |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-7-9(8-13-12(11)17-2)14-5-3-10(15)4-6-14/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
GUPVSRNFVFLQBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC(=C1)N2CCC(=O)CC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



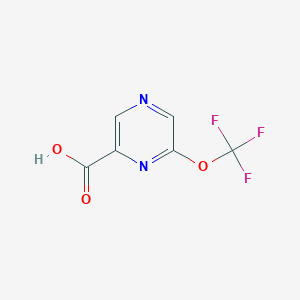

![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B11806192.png)
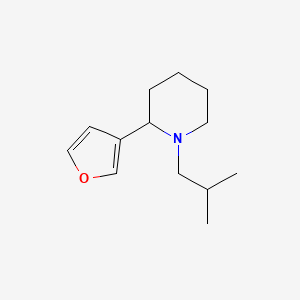
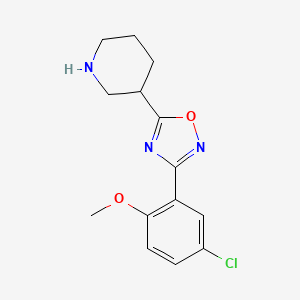
![4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11806219.png)
